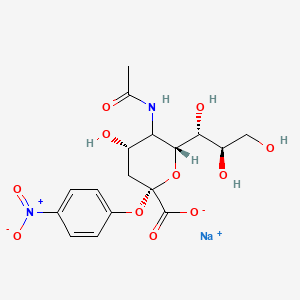

Neu5Ac2-alpha-PNP

Vue d'ensemble

Description

Neu5Ac2-alpha-PNP is a useful research compound. Its molecular formula is C17H21N2NaO11 and its molecular weight is 452.348. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Neu5Ac2-alpha-PNP, also known as 2-O-(P-Nitrophenyl)-Alpha-D-N-Acetylneuraminic Acid, Sodium Salt, X Hydrate, is a compound of interest in the field of proteomics research .

Target of Action

The primary target of this compound is the influenza virus hemagglutinin (HA), which is expressed in transfected human cells . HA is a viral surface protein that plays a crucial role in the infection process of the influenza virus.

Mode of Action

This compound interacts with its target, the influenza virus hemagglutinin, by binding to it . This binding is essential for infection, making this compound a potential therapeutic complement or alternative to immuno-prophylaxis in the control of flu epidemics .

Biochemical Pathways

It’s known that sialic acid, a category to which this compound belongs, plays vital roles in intercellular adhesion, signaling, and microbial attachment .

Pharmacokinetics

It’s known that the compound is soluble in water , which could potentially influence its bioavailability.

Result of Action

The result of this compound’s action is the inhibition of the influenza virus by preventing the virus’s hemagglutinin from binding to the sialic acid receptor, which is essential for infection .

Action Environment

It’s known that the compound is stable at 4° c and has a melting point of >135° c (dec) .

Analyse Biochimique

Biochemical Properties

Neu5Ac2-alpha-PNP is involved in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with influenza-virus hemagglutinin expressed in transfected human cells . The nature of these interactions is complex and involves various biochemical processes.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to interact with influenza-virus hemagglutinin, which is expressed on the surface of stable transfected 293 T human cells .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves several steps. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been shown to interact with influenza-virus hemagglutinin, influencing its binding properties .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited. It has been shown that this compound can interact with influenza-virus hemagglutinin, suggesting potential long-term effects on cellular function .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors. For example, it has been shown to be involved in the synthesis of N-acetyl-d-neuraminic acid (Neu5Ac), a process that begins in the cytosol and involves the conversion of the synthesized Neu5Ac to an activated nucleotide saccharide form in the nucleus .

Activité Biologique

Neu5Ac2-alpha-PNP (N-acetylneuraminic acid 2-alpha-p-nitrophenyl) is a sialic acid derivative that has garnered attention due to its potential applications in biochemical research and therapeutic contexts. This article delves into the biological activity of this compound, exploring its interactions, enzymatic hydrolysis, and implications in various biological systems.

Structure and Properties

This compound is a sialic acid analog characterized by the presence of a p-nitrophenyl group. This modification enhances its stability and solubility in aqueous environments, making it a suitable substrate for various enzymatic reactions.

Enzymatic Activity

This compound serves as a substrate for sialidases, enzymes that cleave sialic acids from glycoproteins and glycolipids. The hydrolysis of this compound by sialidases can be quantified, providing insights into the enzyme kinetics involved.

Table 1: Kinetic Parameters of Sialidases Acting on this compound

| Enzyme | Km (mM) | Vmax (µmol/min/mg) | Source |

|---|---|---|---|

| NanH1 | 0.15 | 12.5 | Bacterial origin |

| NanH2 | 0.20 | 10.0 | Bacterial origin |

| NanB | 0.10 | 15.0 | Pasteurella multocida |

These parameters indicate the affinity and catalytic efficiency of various sialidases towards this compound, highlighting its utility in studying enzyme mechanisms and substrate specificity.

Case Study: Antiviral Activity

Research has demonstrated that this compound exhibits antiviral properties by targeting viral neuraminidases. For instance, studies on influenza virus have shown that compounds similar to this compound can inhibit viral replication by blocking the cleavage of sialic acid residues on host cell surfaces, thus preventing viral entry and spread.

The mechanism by which this compound inhibits viral neuraminidases involves competitive inhibition. The structural similarity to natural substrates allows it to bind to the active site of the enzyme, effectively reducing the availability of sialic acids for viral use.

Glycosylation Studies

This compound is also employed in studies related to glycosylation patterns in cancer cells. Aberrant glycosylation is a hallmark of many cancers, influencing cell signaling and tumor progression. The incorporation of this compound into glycan structures can help elucidate changes in glycosylation profiles associated with malignancy.

Propriétés

IUPAC Name |

sodium;(2S,4S,6R)-5-acetamido-4-hydroxy-2-(4-nitrophenoxy)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O11.Na/c1-8(21)18-13-11(22)6-17(16(25)26,30-15(13)14(24)12(23)7-20)29-10-4-2-9(3-5-10)19(27)28;/h2-5,11-15,20,22-24H,6-7H2,1H3,(H,18,21)(H,25,26);/q;+1/p-1/t11-,12+,13?,14+,15+,17+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVBQAEXLKFXKPM-PYEZJKNYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)[O-])OC2=CC=C(C=C2)[N+](=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)[O-])OC2=CC=C(C=C2)[N+](=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N2NaO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858193 | |

| Record name | sodium;(2S,4S,6R)-5-acetamido-4-hydroxy-2-(4-nitrophenoxy)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123549-14-4 | |

| Record name | sodium;(2S,4S,6R)-5-acetamido-4-hydroxy-2-(4-nitrophenoxy)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.